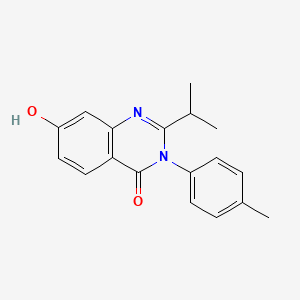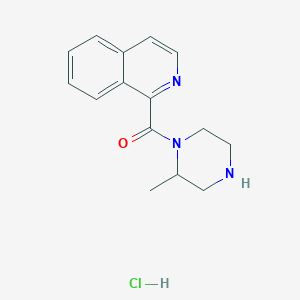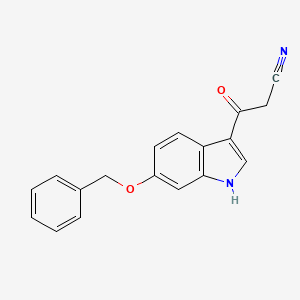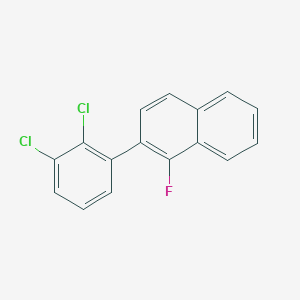![molecular formula C14H8ClFN2O2 B11834646 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11834646.png)
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The compound features a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and is substituted with a chloro and fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions, followed by halogenation to introduce the chloro and fluoro substituents. The final step often involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its anticancer role, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
- 2-(2-Bromo-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
- 2-(2-Chloro-5-methylphenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
Uniqueness
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups can enhance its binding affinity to certain targets and improve its stability under various conditions.
Propiedades
Fórmula molecular |
C14H8ClFN2O2 |
|---|---|
Peso molecular |
290.67 g/mol |
Nombre IUPAC |
2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H8ClFN2O2/c15-10-5-4-8(16)7-9(10)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20) |
Clave InChI |
HAXRLNSLXIGSFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)


![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
